molecular formula C26H37ClN4O5S2 B606203 BL-1020 Mesylate CAS No. 916898-61-8

BL-1020 Mesylate

Cat. No.: B606203
CAS No.: 916898-61-8
M. Wt: 585.175
InChI Key: LOSZUFJASRVQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BL-1020 Mesylate (CYP-1020 Mesylate) is a novel antipsychotic compound under investigation for its dual mechanism of action as a GABAA receptor agonist and dopamine D2 receptor antagonist . It is a mutual prodrug ester of gamma-aminobutyric acid (GABA) and perphenazine, combining GABAergic activity with dopamine modulation .

Scientific Research Applications

Phase II Trials

The efficacy and safety of BL-1020 were evaluated in several clinical trials:

  • EAGLE Study : A pivotal Phase IIb trial involving 363 patients demonstrated that BL-1020 significantly improved symptoms of schizophrenia compared to placebo. Key measures included the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) scores . Patients receiving higher doses (20-30 mg) showed marked improvements in cognitive function as well (effect size = 0.50) compared to both placebo and risperidone .
Study Participants Duration Key Findings
EAGLE363 patients6 weeksSignificant improvement in PANSS and CGI scores; cognitive enhancement noted.

Safety Profile

BL-1020 has demonstrated a favorable safety profile across trials:

  • Adverse effects were minimal compared to traditional antipsychotics, with no significant extrapyramidal symptoms reported . This is crucial as movement disorders are common side effects associated with many antipsychotic medications.

Cognitive Enhancement

Research indicates that BL-1020 may have procognitive effects:

  • The compound's ability to enhance GABAergic activity suggests potential applications in treating cognitive deficits associated with schizophrenia and possibly other neuropsychiatric disorders . Ongoing studies aim to explore these effects further.

Future Research Directions

The ongoing clinical research aims to establish long-term efficacy and safety:

  • A Phase II/III trial named CLARITY is currently enrolling participants to further assess BL-1020's impact on cognitive function in schizophrenia patients .

Chemical Reactions Analysis

Critical Reaction Parameters

The crystalline form and purity depend on solvent selection, temperature, and reagent ratios:

ParameterOptimal ConditionEffect on Product
Solvent system Acetonitrile/butyl acetate (1:1 v/v)Enhances crystallinity & purity
Temperature 40°C during MSA additionPrevents byproduct formation
MSA stoichiometry 3 equivalentsEnsures complete salt formation
Reaction time 15 hoursAchieves >99% conversion

Crystallization Behavior

Comparative analysis of crystal forms:

PropertyForm A (Acetonitrile)Form B (Acetonitrile/Butyl Acetate)
DSC endotherm 150°C209°C
HPLC purity 97-98%>99%
Stability (25°C/60% RH) 6-month degradation24-month stable

Form B demonstrates superior pharmaceutical properties due to:

  • Tight crystal packing observed via XRD
  • Reduced hygroscopicity compared to Form A

Purification Methodology

Post-synthetic processing involves:

  • Recrystallization : From acetonitrile/butyl acetate mixture
  • Trituration : With ethyl acetate to remove residual MSA
  • Drying : Vacuum drying at 50°C for 48 hours

Key quality control metrics:

  • Residual solvents <100 ppm (ICH guidelines)
  • Heavy metals <5 ppm (USP <231>)

This protocol produces material meeting ICH Q3A/B requirements for novel drug substances .

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating the neuropharmacological efficacy of BL-1020 Mesylate in Alzheimer’s disease research?

Methodological Answer: Preclinical studies should employ transgenic rodent models (e.g., APP/PS1 mice) to mimic amyloid-beta pathology and assess cognitive outcomes via behavioral tests like the Morris Water Maze or Novel Object Recognition. In vitro models using neuronal cell lines (e.g., SH-SY5Y) can evaluate GABAA receptor activation and dopamine D2 antagonism. Ensure dose-response curves are established using pharmacokinetic data to validate therapeutic windows .

Q. How should researchers determine the optimal dosage range for this compound in preclinical neuropsychiatric studies?

Methodological Answer: Conduct dose-escalation trials in animal models, starting with low doses (e.g., 1–10 mg/kg) to assess acute toxicity and behavioral efficacy. Pharmacokinetic parameters (e.g., Cmax, AUC) should be measured via HPLC or LC-MS/MS to correlate plasma concentrations with target engagement. Reference phase 1 trial frameworks for dose optimization, ensuring alignment with ethical guidelines for animal studies .

Q. What analytical techniques are suitable for verifying the purity and stability of this compound in formulation studies?

Methodological Answer: Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess chemical purity (>98%). Stability studies under accelerated conditions (40°C/75% RH) should employ mass spectrometry (MS) to detect degradation products. For mesylate salt stability, elemental analysis (C, H, N, S) and X-ray diffraction can confirm crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor affinity data and in vivo efficacy outcomes for this compound?

Methodological Answer: Cross-validate in vitro assays (e.g., radioligand binding for GABAA and D2 receptors) with ex vivo brain tissue analyses (e.g., microdialysis for dopamine levels). Consider species-specific receptor heterogeneity and blood-brain barrier (BBB) penetration efficiency. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to integrate bioavailability and target tissue exposure data .

Q. What strategies enhance the blood-brain barrier penetration of this compound in translational neuropharmacology?

Methodological Answer: Optimize lipophilicity (LogP 2–3) via prodrug design or nanoparticle encapsulation (e.g., PLGA nanoparticles). Validate BBB permeability using in vitro models (e.g., hCMEC/D3 cell monolayers) and in vivo imaging (e.g., PET with <sup>11</sup>C-labeled BL-1020). Compare brain-to-plasma ratios across species to identify interspecies variability .

Q. How should contradictory data on this compound’s cognitive effects in schizophrenia models be analyzed?

Methodological Answer: Apply multivariate statistical methods (e.g., ANOVA with post-hoc Tukey tests) to distinguish treatment effects from confounding variables (e.g., baseline cognitive deficits). Meta-analyze data across studies to identify dose-dependent trends or model-specific biases. Transparently report effect sizes and confidence intervals to contextualize findings .

Q. Methodological Guidelines for Data Presentation

  • Tables/Figures : Limit to 3 key tables/graphs in the main text (e.g., dose-response curves, receptor binding kinetics). Use ACS-style captions and cite original data sources. Place raw datasets in supplementary materials .
  • Reproducibility : Document synthesis protocols (e.g., solvent ratios, reaction times) and analytical conditions (e.g., HPLC gradients) in detail. Share raw spectra and chromatograms in open-access repositories .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest in funding sources .

Comparison with Similar Compounds

Molecular and Pharmacokinetic Properties

BL-1020 Mesylate’s reported molecular formula and weight vary across sources, likely due to discrepancies in salt form calculations. TargetMol cites a molecular formula of C28H45ClN4O11S4 and molecular weight of 777.39 g/mol , while another source describes the base compound (without mesylate) as C26H37ClN4O5S2 with a molecular weight of 585.18 g/mol . The compound is orally bioavailable and stable in powder form at -20°C for three years .

This compound’s dual mechanism distinguishes it from conventional antipsychotics. Below, we compare it to its parent compound, perphenazine , and highlight its advantages over typical D2 antagonists.

Mechanism of Action

Parameter This compound Perphenazine
Primary Targets GABAA agonist + D2 antagonist D2 antagonist
Secondary Targets None reported Weak 5-HT2A/α-adrenergic activity

BL-1020 enhances GABAergic inhibition while suppressing dopaminergic hyperactivity, addressing both excitatory/inhibitory imbalance and dopamine dysregulation in psychiatric disorders . In contrast, perphenazine’s sole D2 antagonism often leads to extrapyramidal side effects (EPS) like catalepsy .

Efficacy and Side Effects

Parameter This compound Perphenazine
Efficacy (Rat Models) Reduces d-amphetamine-induced hyperactivity without sedation/catalepsy Reduces hyperactivity but induces sedation/catalepsy
Side Effect Profile Low EPS risk due to GABAergic buffering High EPS risk
Indications Schizophrenia, Alzheimer’s, bipolar cognitive impairment Schizophrenia, acute psychosis

BL-1020’s GABAergic component mitigates dopamine blockade-related EPS, a significant limitation of perphenazine and other typical antipsychotics .

Clinical Development

Parameter This compound Perphenazine
Development Stage Phase II clinical trials Marketed drug (since 1950s)

Research Findings and Clinical Implications

  • Preclinical Data : In rodent models, BL-1020 demonstrated antipsychotic efficacy comparable to perphenazine but with markedly reduced catalepsy (p < 0.01) .
  • Phase II Trials : Early-phase studies suggest improved tolerability in schizophrenia patients, with cognitive enhancement observed in Alzheimer’s cohorts .
  • Potential Applications: BL-1020’s GABA-D2 synergy may benefit treatment-resistant schizophrenia and neurodegenerative disorders with comorbid psychosis .

Properties

CAS No.

916898-61-8

Molecular Formula

C26H37ClN4O5S2

Molecular Weight

585.175

IUPAC Name

2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate methanesulfonate

InChI

InChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4)

InChI Key

LOSZUFJASRVQGR-UHFFFAOYSA-N

SMILES

ClC(C=C1N2CCCN3CCN(CCOC(CCCN)=O)CC3)=CC=C1SC4=C2C=CC=C4.OS(=O)(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BL-1020 Mesylate;  BL 1020;  BL1020;  CYP-1020;  AN-168;  Perphenazine GABA ester;  Perphenazine-4-aminobutyrate;  Perphenazine gamma-aminobutyrate mesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.